Enhanced Lipophilicity via 5-Fluoro-2-methoxy Substitution
The introduction of a fluorine atom ortho to the propanoic acid chain is a well-validated strategy to increase lipophilicity and enhance membrane permeability. The 5-fluoro-2-methoxy substitution on 3-(5-fluoro-2-methoxyphenyl)propanoic acid results in a predicted LogP (XLogP3) of 2.2, which is notably higher than the non-fluorinated analog 3-(2-methoxyphenyl)propanoic acid (predicted XLogP3: 1.8) [1]. This difference of 0.4 LogP units signifies a >2.5-fold increase in partition coefficient, suggesting superior passive membrane permeability, a critical factor for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted XLogP3: 2.2 |
| Comparator Or Baseline | 3-(2-methoxyphenyl)propanoic acid (Predicted XLogP3: 1.8) |
| Quantified Difference | Δ LogP = +0.4 |
| Conditions | Predicted using PubChem's XLogP3 algorithm. Data retrieved from authoritative chemical databases. |
Why This Matters
A higher LogP value is often correlated with improved cell permeability and blood-brain barrier penetration, making this compound a preferred choice for CNS-targeted or intracellular drug discovery programs.
- [1] PubChem. Compound Summary for 3-(5-fluoro-2-methoxyphenyl)propanoic acid and 3-(2-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
